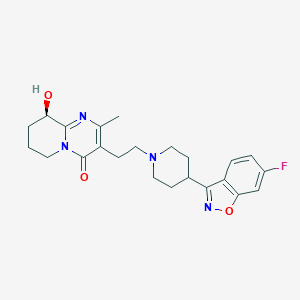

(R)-paliperidone

説明

Structure

3D Structure

特性

IUPAC Name |

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861376 | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130049-85-3 | |

| Record name | Paliperidone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Paliperidone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of action of (R)-paliperidone, an atypical antipsychotic agent. Paliperidone, the active metabolite of risperidone, exerts its therapeutic effects primarily through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism. This document delves into the stereochemistry, receptor binding profile, and the intricate downstream signaling pathways modulated by (R)-paliperidone. Furthermore, it offers detailed experimental protocols for key in vitro assays used to characterize its pharmacological activity, providing a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction: From Risperidone to (R)-Paliperidone

Paliperidone (9-hydroxyrisperidone) is the major active metabolite of the atypical antipsychotic risperidone.[1] The clinical efficacy of paliperidone in treating schizophrenia and other psychotic disorders is well-established.[2] It is thought that dopamine dysregulation is a key factor in the positive symptoms of schizophrenia and schizoaffective disorder.[2] Like other second-generation antipsychotics, paliperidone's therapeutic action is primarily attributed to its ability to modulate dopaminergic and serotonergic neurotransmission.[3]

A crucial aspect of paliperidone's pharmacology is its stereochemistry. The hydroxylation of risperidone creates a chiral center, resulting in two enantiomers: (R)- and (S)-paliperidone. While paliperidone is often used as a racemic mixture, this guide will focus on the (R)-enantiomer. It is noteworthy that in vitro studies have indicated that the pharmacological activities of the (+)- and (-)- enantiomers of paliperidone are qualitatively and quantitatively similar.

Receptor Binding Profile of (R)-Paliperidone

The therapeutic efficacy and side-effect profile of (R)-paliperidone are largely determined by its affinity for a range of neurotransmitter receptors. Its primary mechanism of action involves a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]

High-Affinity Interactions: D2 and 5-HT2A Receptors

(R)-Paliperidone exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonistic activity at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics, and may also play a role in alleviating negative symptoms and cognitive deficits.[3][6]

Other Receptor Interactions

Beyond its primary targets, (R)-paliperidone also interacts with other receptors, which contributes to its overall pharmacological profile and potential side effects. It demonstrates antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[5] The blockade of these receptors can lead to side effects such as orthostatic hypotension and sedation.[3] Notably, paliperidone has no significant affinity for cholinergic muscarinic receptors.

Quantitative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values) of paliperidone and its parent compound, risperidone, for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Paliperidone (Ki, nM) | Risperidone (Ki, nM) |

| Dopamine D2 | ~2.8 - 4.9 | ~3.8 - 5.9 |

| Serotonin 5-HT2A | ~0.6 - 2.5 | ~0.2 - 0.5 |

| Serotonin 5-HT7 | Lower affinity than Risperidone | Higher affinity than Paliperidone |

| α1-Adrenergic | Potent Antagonist | Potent Antagonist |

| α2-Adrenergic | Potent Antagonist | Potent Antagonist |

| Histamine H1 | Potent Antagonist | Potent Antagonist |

| Muscarinic (M1-M5) | No significant affinity | No significant affinity |

Note: The Ki values are approximate ranges compiled from various preclinical studies and can vary based on experimental conditions.[5]

Downstream Signaling Pathways

The interaction of (R)-paliperidone with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its therapeutic effects. The antagonism of D2 and 5-HT2A receptors leads to the modulation of G-protein-dependent and -independent pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Caption: (R)-Paliperidone antagonism of the D2 receptor signaling pathway.

By blocking the D2 receptor, (R)-paliperidone prevents the dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA). Interestingly, some studies suggest that both paliperidone and risperidone can act as agonists in sensitizing adenylyl cyclase signaling under certain conditions.[7][8]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins.

Caption: (R)-Paliperidone antagonism of the 5-HT2A receptor signaling pathway.

Antagonism of the 5-HT2A receptor by (R)-paliperidone blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Biased Signaling and β-Arrestin Recruitment

Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. While paliperidone is primarily an antagonist at D2 and 5-HT2A receptors in terms of G-protein signaling, its interaction with the β-arrestin pathway is more complex.

Some studies have shown that both paliperidone and risperidone can act as agonists for 5-HT2A-mediated recruitment of β-arrestin and sensitization of ERK (Extracellular signal-regulated kinase) signaling.[7][8] This suggests that the single hydroxyl group in paliperidone may induce a different receptor conformation compared to risperidone, leading to distinct downstream signaling profiles.[7][8]

Caption: Biased signaling of (R)-Paliperidone at the 5-HT2A receptor.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro characterization of (R)-paliperidone's mechanism of action.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of (R)-paliperidone for the dopamine D2 receptor using a radiolabeled antagonist, such as [³H]-raclopride.

Experimental Workflow:

Caption: Workflow for a D2 receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein per well).

-

[³H]-raclopride at a concentration near its Kd (e.g., 1-2 nM).

-

A range of concentrations of (R)-paliperidone (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding determination, include a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Bring the final volume to 250 µL with assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (R)-paliperidone. Determine the IC₅₀ value (the concentration of (R)-paliperidone that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to the 5-HT2A receptor upon stimulation with (R)-paliperidone, often using a technology like Bioluminescence Resonance Energy Transfer (BRET).

Experimental Workflow:

Caption: Workflow for a β-arrestin recruitment BRET assay.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with a suitable assay buffer. Add varying concentrations of (R)-paliperidone to the wells. Include a known 5-HT2A agonist as a positive control.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths using a plate reader capable of detecting BRET signals (e.g., emission at ~475 nm for Rluc and ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of (R)-paliperidone to generate a dose-response curve and determine the EC₅₀ value.

ERK Phosphorylation Western Blot Assay

This protocol describes how to measure the phosphorylation of ERK1/2 in response to (R)-paliperidone treatment in a relevant cell line.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) to near confluence. Serum-starve the cells for several hours before treating with varying concentrations of (R)-paliperidone for a specific time (e.g., 5-30 minutes). Include positive and negative controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

Conclusion

The mechanism of action of (R)-paliperidone is multifaceted, centered on its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. While its enantiomers exhibit similar in vitro pharmacological profiles, the subtle differences in its interaction with downstream signaling pathways, particularly the β-arrestin pathway, compared to its parent compound risperidone, underscore the complexity of its molecular pharmacology. A thorough understanding of its receptor binding affinities and the subsequent signaling cascades, as elucidated through the experimental approaches detailed in this guide, is paramount for the continued development of novel and improved antipsychotic therapies.

References

-

A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. (2021). PubMed Central. [Link]

-

Signalling profile differences: paliperidone versus risperidone. (n.d.). PubMed. [Link]

-

Comparative Pharmacology of Risperidone and Paliperidone. (n.d.). PubMed Central. [Link]

-

Signalling profile differences: Paliperidone versus risperidone. (n.d.). ResearchGate. [Link]

-

Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. (n.d.). PubMed. [Link]

-

Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. (n.d.). PubMed. [Link]

-

What is the mechanism of action of Paliperidone (Invega)? (2025). Dr.Oracle. [Link]

-

The preclinical discovery and development of paliperidone for the treatment of schizophrenia. (n.d.). PubMed. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

-

Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. (n.d.). PubMed. [Link]

-

Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central. [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (n.d.). Nature Communications. [Link]

-

Western Blot analysis of phosphorylation and content of ERK 1/2 during... (n.d.). ResearchGate. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). National Institutes of Health. [Link]

-

Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. [Link]

-

Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). ResearchGate. [Link]

-

Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. (2023). Aalborg University. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). BMC Biology. [Link]

-

The preclinical discovery and development of paliperidone for the treatment of schizophrenia. (n.d.). Semantic Scholar. [Link]

-

Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. (n.d.). Scholarly Publications Leiden University. [Link]

-

[3H]ketanserin binding in human brain postmortem. (n.d.). PubMed. [Link]

-

Phospho-ERK Assays. (2012). NCBI Bookshelf. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

-

Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. (2008). National Institutes of Health. [Link]

-

Comparative Pharmacokinetics of Paliperidone Palmitate ER Injection: A Steady-State Bioequivalence Study of Schizophrenia. (n.d.). Neuropsychiatry (London). [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

-

The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat... (n.d.). ResearchGate. [Link]

-

Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... (n.d.). ResearchGate. [Link]

-

Paliperidone to Treat Psychotic Disorders. (2021). MDPI. [Link]

-

Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. (n.d.). PubMed. [Link]

-

Detection of New Biased Agonists for the Serotonin 5-HT2A Receptor: Modeling and Experimental Validation. (n.d.). ResearchGate. [Link]

-

Western blot analysis of ERK1/2 phosphorylation in the neocortex (a, b)... (n.d.). ResearchGate. [Link]

-

Saturation analysis of [ 3 H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. (n.d.). ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Distinct binding patterns of [3H]raclopride and [3H]spiperone at dopamine D2 receptors in vivo in rat brain. Implications for pet studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Foreword: The Imperative for Stereochemical Precision in Modern Antipsychotics

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Paliperidone

Paliperidone, chemically known as 9-hydroxyrisperidone, is the primary active metabolite of the well-established atypical antipsychotic, risperidone.[1][2][3] Its therapeutic efficacy in treating schizophrenia and schizoaffective disorder is attributed to a potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[2] The paliperidone molecule possesses a single stereocenter at the C9 position of the pyrido[1,2-a]pyrimidin-4-one ring system, giving rise to two enantiomers: (R)-paliperidone and (S)-paliperidone.[4]

While the commercially available formulation, Invega®, is a racemic mixture of both enantiomers, the advancement of pharmaceutical sciences increasingly favors the development of single-enantiomer drugs.[4][5][6] This paradigm shift is driven by the understanding that enantiomers can exhibit distinct pharmacological and toxicological profiles. Isolating the therapeutically optimal enantiomer can lead to improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. This guide provides a comprehensive overview of the core strategies for achieving an enantioselective synthesis of (R)-paliperidone, designed for researchers and drug development professionals vested in next-generation pharmaceutical manufacturing.

Foundational Synthetic Strategy: The Racemic Approach

The majority of established industrial syntheses for paliperidone initially produce a racemic mixture.[4][7] The common pathway involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable electrophilic partner containing the tetrahydropyrido[1,2-a]pyrimidin-4-one core.

A representative synthesis involves the coupling of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with the benzisoxazole moiety.[3][8] This foundational approach, while robust for producing the racemic active pharmaceutical ingredient (API), sets the stage for subsequent enantioselective modifications or resolutions.

From this racemic baseline, two primary branches of enantioselective strategy emerge: the separation of the desired enantiomer (resolution) or the direct, stereocontrolled synthesis of it (asymmetric synthesis).

Strategy I: Chiral Resolution of Racemic Intermediates

Chiral resolution is a classical and industrially validated method for obtaining enantiomerically pure compounds. This approach involves separating a racemic mixture into its constituent enantiomers. While it can be applied to the final paliperidone product, it is often more efficient to perform the resolution on a key chiral intermediate.

Diastereomeric Salt Crystallization

The most common resolution technique relies on the reaction of the racemic substrate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choice: The selection of the resolving agent is critical. It must be enantiomerically pure, readily available, and form crystalline salts with the substrate. For a basic compound like paliperidone or its amino-precursors, chiral acids such as tartaric acid derivatives or camphorsulfonic acid are typical candidates. The solvent system is equally crucial; it must provide a significant solubility differential between the two diastereomeric salts to enable efficient separation.

Self-Validating Protocol: Resolution of a Chiral Precursor

-

Salt Formation: Dissolve the racemic key intermediate (e.g., (±)-9-hydroxy-2-methyl-3-(2-(piperidin-4-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid).

-

Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Isolate the crystalline salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to neutralize the chiral acid and liberate the free base of the desired enantiomer.

-

Purity Analysis: The enantiomeric excess (ee) of the product must be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.[9] This step is non-negotiable for validating the success of the resolution.

Strategy II: Asymmetric Synthesis via Stereoselective Reduction

A more modern and atom-economical approach is asymmetric synthesis, which creates the desired stereocenter in a controlled manner. For (R)-paliperidone, the key transformation is the enantioselective reduction of a prochiral ketone precursor to the corresponding (R)-alcohol.

This strategy avoids the "loss" of 50% of the material inherent in classical resolution. The central element of this approach is a chiral catalyst or reagent that orchestrates the delivery of a hydride to one specific face of the ketone.

Catalytic Asymmetric Reduction

Catalytic methods, such as those employing Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, are highly effective for the asymmetric reduction of ketones.[6] These processes use a stoichiometric amount of a simple reducing agent (e.g., isopropanol, boranes) and only a catalytic amount of the expensive chiral controller.

Mechanism & Rationale: In a transfer hydrogenation using a chiral Ru-diamine-diphosphine complex, for instance, the ketone and a hydrogen donor (like isopropanol) coordinate to the metal center. The chiral ligands create a sterically defined environment, forcing the hydrogen transfer to occur on one face of the carbonyl, yielding one enantiomer of the alcohol in high excess.

Self-Validating Protocol: Asymmetric Transfer Hydrogenation

-

Inert Atmosphere: Charge a reaction vessel with the prochiral ketone precursor, 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4,9-dione. Purge the vessel thoroughly with an inert gas (e.g., Argon or Nitrogen). This is critical as many organometallic catalysts are sensitive to oxygen.

-

Catalyst Preparation: In a separate flask, prepare the active catalyst solution by dissolving the chiral ruthenium catalyst and a base (e.g., potassium tert-butoxide) in the hydrogen-donor solvent (e.g., anhydrous isopropanol).

-

Reaction Execution: Add the catalyst solution to the ketone precursor. Heat the reaction mixture to the optimal temperature (typically 40-80°C) and monitor the reaction progress by HPLC. The disappearance of the starting ketone indicates reaction completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench it with water or a mild acid. Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or crystallization to remove the catalyst residue and any byproducts.

-

Stereochemical Validation: The enantiomeric excess of the resulting (R)-paliperidone must be determined by chiral HPLC. The absolute configuration can be confirmed by comparison to an authentic standard or by X-ray crystallography of a suitable derivative.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route in a drug development setting is a multi-faceted decision, balancing scientific elegance with practical and economic constraints.

| Strategy | Key Reagent / Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Resolution | Chiral Acid (e.g., DTTA) | < 50% (Theoretical Max) | > 99% | Well-established, reliable, high ee achievable. | Inherently wasteful (loses >50% of material), requires recycling of resolving agent. |

| Asymmetric Reduction | Chiral Ru or Rh Catalyst | 70 - 95% | 90 - >99% | High yield, atom-economical, catalytic. | High cost of catalyst, requires inert conditions, potential for metal contamination. |

| Biocatalysis | Ketoreductase Enzyme | Variable | > 99% | Extremely high selectivity, mild/green conditions. | Enzyme stability/cost, substrate scope can be limited, requires specialized fermentation/biotech setup. |

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)-paliperidone is a solvable challenge with multiple viable pathways. While classical resolution remains a robust, albeit less efficient, option, the future of pharmaceutical manufacturing lies in asymmetric catalysis. The development of more active and cost-effective chiral catalysts, including biocatalytic solutions, will continue to make these advanced routes more attractive for large-scale production.

For any drug development program, the ultimate choice of synthesis will depend on a careful evaluation of process efficiency, cost of goods, scalability, and regulatory compliance. The protocols and strategies outlined in this guide provide a foundational framework for making these critical decisions, ensuring that the final API meets the highest standards of purity and stereochemical integrity.

References

-

Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Bartl, J., Benovsky, P., & Krajcovic, J. (2011). Synthesis of paliperidone. (U.S. Patent No. US7977480B2). U.S.

- Bartl, J., Benovsky, P., & Krajcovic, J. (2010). SYNTHESIS OF PALIPERIDONE. (European Patent No. EP2321311B1).

- Bartl, J., Benovsky, P., & Krajcovic, J. (2010). Synthesis of paliperidone. (Patent No. WO2010003702A1).

- Pelliccia, S., & Ruscogeni, S. (2011). A process for the purification of paliperidone. (European Patent No. EP2343296A1).

-

Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Bartl, J., Benovsky, P., & Krajcovic, J. (2009). Synthesis of paliperidone. (Patent No. WO2009074333A1).

-

National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Retrieved January 31, 2026, from [Link]

- Rao, D. R., & Kankan, R. N. (2015). Process for the preparation of paliperidone. (U.S. Patent No. US9062049B2). U.S.

-

Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

-

Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

One-pot Catalytic Asymmetric Synthesis of Pyranones. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]

-

Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

Sources

- 1. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 7. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: (R)-Paliperidone D2 Receptor Binding Kinetics & Affinity

Topic: (R)-paliperidone dopamine D2 receptor binding affinity Content Type: In-depth technical guide.

Executive Summary

This technical guide provides a rigorous analysis of (R)-paliperidone (the (-)-enantiomer of 9-hydroxyrisperidone), focusing on its pharmacodynamic interaction with the Dopamine D2 receptor . While often administered as a racemic mixture (Invega®) or as the palmitate ester, the specific stereochemical properties of the (R)-enantiomer are critical for understanding metabolic disposition and receptor occupancy dynamics. This document synthesizes binding affinity data (

Chemical Identity & Stereochemistry

Paliperidone (9-hydroxyrisperidone) possesses a single chiral center at the 9-position of the pyridopyrimidinone ring.

-

Optical Rotation: Levorotatory (-).

-

Absolute Configuration: (R).

-

Metabolic Origin: In vivo, risperidone is hydroxylated to 9-hydroxyrisperidone.[6] CYP2D6 primarily yields the (+)-(S)-enantiomer, while CYP3A4 preferentially generates the (-)-(R)-enantiomer [1, 2].

-

Interconversion: The enantiomers exhibit reversible interconversion in aqueous solution and plasma, stabilizing at a ratio of approximately 60:40 ((+):(-)) in human plasma [2].

D2 Receptor Binding Profile

3.1 Affinity Constants (

)

(R)-paliperidone functions as a high-affinity antagonist/inverse agonist at the Dopamine D2 receptor. Unlike "tight-binding" typical antipsychotics, it exhibits rapid dissociation kinetics, a property associated with a lower risk of extrapyramidal symptoms (EPS).

Table 1: Comparative Binding Affinities (

| Compound | Enantiomer | Receptor Target | Source | |

| Paliperidone | (R)-(-) | D2 (Cloned Human) | 2.8 - 4.0 | [3, 4] |

| Paliperidone | (S)-(+) | D2 (Cloned Human) | ~3.0 - 4.0 | [3] |

| Risperidone | N/A | D2 (Cloned Human) | 3.1 - 3.8 | [4] |

| Haloperidol | N/A | D2 (Cloned Human) | 0.6 - 1.0 | [4] |

| Dopamine | N/A | D2 (High Affinity) | 10 - 20 | [5] |

Note: The (R) and (S) enantiomers of paliperidone are generally considered equipotent at the D2 receptor, with no clinically significant difference in intrinsic affinity reported in major binding screens [3].

3.2 Binding Kinetics & "Hit-and-Run" Mechanism

The clinical profile of (R)-paliperidone is defined not just by affinity, but by residence time.

-

Dissociation Rate (

): Fast. -

Mechanism: Competitive antagonism.

-

Receptor Occupancy: Therapeutic effect (antipsychotic action) typically requires 65-80% striatal D2 occupancy. Occupancy >80% significantly increases EPS risk.[7]

-

Hypothesis: The "fast dissociation" theory suggests that (R)-paliperidone blocks D2 receptors sufficiently to inhibit phasic dopamine signaling (psychosis) but dissociates rapidly enough to allow physiological dopamine surges, preserving motor function [6].

Signal Transduction Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) coupled to

Figure 1: Competitive antagonism of the D2 receptor signaling cascade by (R)-paliperidone.[8]

Technical Methodology: Radioligand Binding Assay

To validate the affinity of (R)-paliperidone, a competitive radioligand binding assay is the gold standard.

5.1 Protocol Overview

-

Objective: Determine the Inhibition Constant (

) of (R)-paliperidone against a reference radioligand ( -

System: CHO or HEK-293 cells stably expressing human recombinant D2L receptors.

5.2 Step-by-Step Workflow

-

Membrane Preparation:

-

Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize (Polytron) and centrifuge at 48,000

for 20 mins. -

Resuspend pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

). -

Rationale: High salt mimics physiological conditions, crucial for G-protein coupling dynamics.

-

-

Incubation:

-

Total Binding: Membrane +

-Ligand (~0.2 - 0.5 nM). -

Non-Specific Binding (NSB): Add excess unlabeled antagonist (e.g., 10

(+)-Butaclamol). -

Experimental: Add (R)-paliperidone at varying concentrations (

M to -

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination & Counting:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand sticking).

-

Wash 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting (LSC).

-

-

Data Analysis:

-

Calculate

from the displacement curve. -

Convert to

using the Cheng-Prusoff Equation :

-

Figure 2: Workflow for determining (R)-paliperidone affinity via competitive radioligand binding.

References

-

Vermeir, M. et al. (2008). "Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans." Drug Metabolism and Disposition, 36(4), 769-779. Link

-

De Vries, R. et al. (2011). "Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers." Current Medicinal Chemistry, 18. Link

-

Schotte, A. et al. (1996).[9] "Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding." Psychopharmacology, 124(1-2), 57-73. Link

-

Leysen, J.E. et al. (1994). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity."[2][10] Journal of Clinical Psychiatry, 55, 5-12. Link

-

Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry, 47(1), 27-38. Link

-

Kapur, S. & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis." American Journal of Psychiatry, 158(3), 360-369. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jneuropsychiatry.org [jneuropsychiatry.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. The effect of antipsychotics on the high-affinity state of D2 and D3 receptors: a positron emission tomography study With [11C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paliperidone | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

In Vitro Metabolism of (R)-Paliperidone: A Technical Guide

The following technical guide provides an in-depth analysis of the in vitro metabolism of (R)-paliperidone. It is structured to serve researchers and drug development scientists, focusing on the specific stereochemical, enzymatic, and analytical nuances of this compound.

Executive Summary & Chemical Identity

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of the atypical antipsychotic risperidone.[1] While clinically administered as a racemate (e.g., Invega®), the molecule possesses a single chiral center at the 9-position, giving rise to two enantiomers: (R)-(-)-paliperidone and (S)-(+)-paliperidone .

This guide focuses specifically on the (R)-enantiomer ((-)-9-hydroxyrisperidone). Unlike its parent compound risperidone, which undergoes extensive hepatic metabolism, (R)-paliperidone is characterized by high metabolic stability and significant renal elimination. In vitro assessment of this compound requires a specialized understanding of its low intrinsic clearance and the phenomenon of stereochemical interconversion.

Chemical Specification

| Parameter | Description |

| Chemical Name | (R)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |

| Stereochemistry | (R)-Enantiomer corresponds to (-)-optical rotation . |

| Parent Drug | Risperidone (metabolized via CYP2D6 to form 9-OH-risperidone) |

| Key Property | Chiral Instability: Undergoes pH-dependent racemization in aqueous media. |

Metabolic Stability and Pathways

The metabolic profile of (R)-paliperidone is distinct from most atypical antipsychotics due to its resistance to biotransformation.

Hepatic Stability

In human liver microsomes (HLM) and cryopreserved hepatocytes, (R)-paliperidone exhibits low intrinsic clearance (

Enzymology

While metabolism is minor, four specific pathways have been identified using recombinant CYP enzymes and microsomal incubations.

-

CYP2D6 & CYP3A4: These are the primary isoforms responsible for the limited metabolism observed. Unlike risperidone, where CYP2D6 status (EM vs. PM) dramatically alters exposure, (R)-paliperidone exposure is less sensitive to CYP2D6 genetic polymorphism.

-

Secondary Enzymes: CYP1A2, CYP2C9, and CYP2C19 play negligible roles.

Metabolic Pathways

The degradation of (R)-paliperidone proceeds via four minor routes:

-

N-Dealkylation: Cleavage of the benzisoxazole moiety (forming metabolite M1).

-

Monohydroxylation: Occurs on the alicyclic ring (forming M9).

-

Dehydrogenation: Oxidation of the secondary alcohol to a ketone (forming M12).

-

Benzisoxazole Scission: Ring opening (forming M11).

Stereochemical Interconversion (The "R" Factor)

A critical confounder in in vitro studies of (R)-paliperidone is racemization .

-

Mechanism: The proton at the chiral center (C9) is acidic (alpha to the ketone in the pyridopyrimidinone ring).

-

Observation: Incubation of pure (R)-paliperidone in phosphate buffer (pH 7.4) at 37°C results in time-dependent conversion to (S)-paliperidone until a specific equilibrium ratio is reached (approx. AUC (+)/(-) ratio of 1.6 in plasma).[2]

-

Implication: "Metabolic stability" data often reflects the racemate, as interconversion occurs simultaneously with metabolism.

Visualizing the Metabolic Network

The following diagram illustrates the relationship between risperidone, the interconversion of paliperidone enantiomers, and the downstream metabolites.

Caption: Metabolic pathway of (R)-paliperidone, highlighting stereochemical interconversion and the dominance of renal excretion over oxidative metabolism.

Experimental Protocols

To study (R)-paliperidone in vitro, standard protocols must be adapted to account for its high stability and potential for racemization.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Step-by-Step Methodology:

-

Preparation:

-

Thaw pooled HLM (20 mg/mL protein) on ice.

-

Prepare (R)-paliperidone stock (10 mM in DMSO). Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

-

Control: Include Verapamil (high turnover) and Warfarin (low turnover) as benchmarks.

-

-

Incubation:

-

Mix: 1 µM (R)-paliperidone + 0.5 mg/mL HLM in buffer.

-

Pre-incubation: 5 min at 37°C.

-

Start: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Timepoints: 0, 15, 30, 60, 90, and 120 minutes. Note: Extended timepoints are required due to low turnover.

-

-

Termination:

-

Aliquot 50 µL of reaction mixture into 150 µL ice-cold acetonitrile (containing Internal Standard, e.g., d4-paliperidone).

-

Centrifuge at 4,000 rpm for 20 min to pellet proteins.

-

-

Analysis (Chiral LC-MS/MS):

-

Column: Chiralpak AD-RH or AGP column to monitor enantiomeric ratio (R vs S) during incubation.

-

Quantification: Measure depletion of parent (R)-paliperidone.

-

-

Calculation:

-

Plot ln(% remaining) vs. time.

-

Slope

= elimination rate constant. - .

-

Protocol B: Metabolite Identification (MetID)

Objective: Detect low-abundance metabolites (M1, M9, M12). System: Hepatocytes (preferred over microsomes for cytosolic enzymes like dehydrogenases).

Workflow Logic:

Caption: High-concentration hepatocyte incubation workflow for identifying minor metabolites of (R)-paliperidone.

Quantitative Data Summary

The following table summarizes the typical in vitro parameters for paliperidone (racemate/enantiomers) derived from literature and regulatory filings.

| Parameter | Value | Notes |

| HLM Intrinsic Clearance ( | < 10 µL/min/mg | Classified as a Low Clearance compound. |

| Plasma Protein Binding | ~74% | Moderate binding; primarily to |

| P-gp Efflux Ratio | > 2.0 | Substrate for P-glycoprotein; limits CNS penetration relative to risperidone. |

| Major Enzyme Contribution | CYP2D6, CYP3A4 | Contribution is minor relative to renal clearance. |

| In Vivo Half-Life ( | ~23 hours | Long half-life supports once-daily dosing (OROS) or monthly (Palmitate). |

| Enantiomeric Ratio (AUC) | (+)/(-) | Steady-state ratio in human plasma favors the (S)-(+) enantiomer.[2] |

Scientific Causality & Interpretation

Why is (R)-Paliperidone so stable?

The stability of (R)-paliperidone arises from the presence of the 9-hydroxyl group. In risperidone, the 9-position is a "soft spot" for CYP2D6 oxidation. Once this position is hydroxylated to form paliperidone, the molecule becomes more polar and sterically hindered at that site, preventing further rapid oxidation. The remaining metabolic sites (N-dealkylation, benzisoxazole scission) have high activation energy barriers, making renal filtration the path of least resistance.

The Clinical Relevance of Chirality

While (R)- and (S)-paliperidone have similar receptor binding affinities (D2 and 5-HT2A antagonism), the interconversion phenomenon means that administering a pure enantiomer would not yield a stereochemically pure exposure in vivo. Therefore, drug development efforts have focused on the racemate (Invega) or the palmitate ester prodrug (Invega Sustenna) rather than resolving the enantiomers.

References

-

Vermeir, M. et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[3] Drug Metabolism and Disposition.[3][4][5][6] Link

-

FDA Center for Drug Evaluation and Research. (2006). Invega (Paliperidone) Clinical Pharmacology and Biopharmaceutics Review.Link

-

De Leon, J. et al. (2010).[4] The pharmacokinetics of paliperidone versus risperidone.[1][4][7][8][9] Psychosomatics.[4][5][7][10] Link

-

Schotte, A. et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology.[2][10][11] Link

-

Aravagiri, M. et al. (1997). Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human plasma by LC-MS/MS.[6] Journal of Chromatography B. Link

-

Cahn, R.S., Ingold, C., Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. (Basis for R/S assignment). Link

-

Janssen Pharmaceuticals. (2023). Invega Sustenna Prescribing Information.[10][11]Link

Sources

- 1. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment Transition | INVEGA SUSTENNA® (paliperidone palmitate) [invegasustennahcp.com]

- 11. Dosing - Conversion to INVEGA SUSTENNA from Oral Antipsychotics [jnjmedicalconnect.com]

Preclinical Evaluation & Stereochemical Profiling of (R)-Paliperidone: A Technical Guide

Part 1: Executive Directive

The Stereochemical Imperative

Paliperidone (9-hydroxyrisperidone) is clinically marketed as a racemate. However, in the precision medicine era, the "chiral switch" strategy—developing a single enantiomer to improve the therapeutic index—remains a critical avenue of investigation.

This guide provides a rigorous preclinical framework for isolating and characterizing (R)-paliperidone . Unlike generic summaries, this document focuses on the differential pharmacokinetics (PK) and receptor residence time that often distinguish enantiomers in this class. The central hypothesis driving this workflow is that while (R)- and (S)-paliperidone may share similar static affinity (

Part 2: Chemical Isolation & Quality Control

Before biological testing, high-purity (R)-paliperidone (>99% ee) must be secured. Relying on racemic stock introduces confounding variables.

Chiral Separation Protocol

Objective: Isolate (R)-paliperidone from racemic 9-hydroxyrisperidone.

Methodology: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).

-

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 280 nm.

Validation Criteria (Self-Correcting Step):

-

Resolution (

): Must be > 1.5 to ensure baseline separation. -

Enantiomeric Excess (ee): Analyze fractions via analytical chiral HPLC. If ee < 99%, perform a second purification cycle.

-

Solid State Characterization: Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy, comparing against known standards.

Part 3: In Vitro Pharmacodynamics (Signaling & Affinity)

Receptor Binding Profile

The antipsychotic efficacy of paliperidone is driven by antagonism at D2 and 5-HT2A receptors. The (R)-enantiomer must be profiled for its specific binding kinetics.

Table 1: Target Receptor Profile (Representative Data)

| Receptor Target | Assay Type | Ligand | Reference | Critical (R)-Isomer Threshold |

| Dopamine | Radioligand Binding | ~2.8 nM | ||

| Serotonin | Radioligand Binding | ~0.4 nM | ||

| Histamine | Radioligand Binding | ~2.3 nM | Monitor for sedation risk | |

| Alpha-1 Adrenergic | Radioligand Binding | ~0.7 nM | Monitor for orthostatic hypotension |

Functional Assay: -Arrestin Recruitment

Recent literature suggests that while affinity (

Protocol:

-

Cell Line: HEK293T cells overexpressing human D2L receptors.

-

Transfection: Bioluminescence Resonance Energy Transfer (BRET) biosensors for

-arrestin 2. -

Treatment: Incubate cells with increasing concentrations of (R)-paliperidone (

to -

Readout: Measure inhibition of dopamine-induced BRET signal.

-

Analysis: Calculate

and

Part 4: Visualization of Signaling Logic

The following diagram illustrates the differential downstream effects that must be evaluated.

Figure 1: Mechanism of Action and Signal Transduction Pathways. (R)-Paliperidone antagonism at D2 and 5-HT2A modulates downstream Gi/o and Beta-Arrestin pathways, balancing efficacy against motor side effects.

Part 5: In Vivo Pharmacokinetics (The Differentiator)

Stereoselective metabolism is the primary justification for developing a single enantiomer. In humans and rodents, the ratio of (R) to (S) can shift due to enantioselective renal clearance or P-glycoprotein (P-gp) transport.

PK Study Design (Rat Model)

Subjects: Male Sprague-Dawley rats (

Workflow:

-

Administration: Administer (R)-paliperidone.

-

Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Bioanalysis: LC-MS/MS using a chiral column (Chiralpak AD-RH) to detect in vivo racemization.

-

Note: If (S)-paliperidone appears in plasma after (R)-only dosing, chiral inversion is occurring, which may invalidate the development of a pure enantiomer.

-

Key Parameters to Calculate:

- (Exposure)[1]

- (Renal Clearance)

- (Volume of Distribution)

-

Brain/Plasma Ratio (Critical for CNS drugs; driven by P-gp efflux).

Part 6: Behavioral Efficacy Models

To validate antipsychotic potential, the (R)-isomer must be tested in standard schizophrenia models.

MK-801 Induced Hyperlocomotion

This model mimics the positive symptoms (psychosis) of schizophrenia via NMDA receptor hypofunction.

Protocol:

-

Acclimatization: Place rats in Open Field chambers for 30 mins.

-

Pre-treatment: Administer Vehicle, Racemate, or (R)-Paliperidone (0.1, 0.3, 1.0 mg/kg SC) 30 mins prior to challenge.

-

Challenge: Administer MK-801 (0.3 mg/kg IP).

-

Measurement: Record locomotor activity (distance traveled) for 60 mins.

-

Success Metric: Dose-dependent reduction in hyperlocomotion without sedation (measured by inactivity in non-challenged controls).

Prepulse Inhibition (PPI) of Acoustic Startle

This measures sensorimotor gating, a core deficit in schizophrenia.

Protocol:

-

Startle Chamber: Sound-attenuated box with a piezoelectric accelerometer.

-

Session:

-

Pulse-Alone: 120 dB burst (40ms).

-

Prepulse+Pulse: 70-80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

-

-

Treatment: Administer (R)-paliperidone 30 mins prior.

-

Analysis:

. -

Success Metric: Reversal of PPI deficits induced by apomorphine or isolation rearing.

Part 7: Preclinical Workflow Diagram

Figure 2: Integrated Preclinical Development Workflow. A sequential decision gate system ensuring chemical purity before biological investment.

Part 8: References

-

Corey-Bloom, J., et al. "Comparative Pharmacology of Risperidone and Paliperidone." Drugs in R&D, vol. 16, no. 1, 2015.

-

Context: Establishes the baseline receptor binding differences between risperidone and its metabolite paliperidone.

-

-

FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Paliperidone Palmitate." Application No: 207946Orig1s000, 2014.

-

Context: Details the regulatory requirement for LC-MS/MS assays quantifying specific enantiomers and "flip-flop" kinetics.

-

-

Boyda, H.N., et al. "A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models."[2] PLOS ONE, 2021.[2]

-

Context: Provides the protocol for metabolic profiling and glucose tolerance testing in rats.

-

-

British Pharmacological Society. "Signalling profile differences: paliperidone versus risperidone."[3] British Journal of Pharmacology, 2013.

-

Context: Highlights the functional selectivity and signaling differences (biased agonism) relevant to the hydroxyl group.

-

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]

- 3. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stereoselective Clinical Pharmacology of (R)-Paliperidone

Doc ID: CP-PAL-R-001 | Version: 2.0 | Status: Effective

Executive Summary

This technical guide provides a rigorous framework for the early-phase clinical investigation of (R)-paliperidone ((-)-9-hydroxyrisperidone). While commercial paliperidone formulations (e.g., Invega®, Invega Sustenna®) are administered as racemic mixtures, regulatory mandates (FDA Policy Statement on Stereoisomeric Drugs) require the explicit characterization of individual enantiomers to rule out stereoselective toxicity, unique active transport mechanisms, or chiral inversion.

This document targets clinical pharmacologists and bioanalytical scientists, outlining the causality between stereochemistry and pharmacokinetics (PK) and providing self-validating protocols for Phase I trials.

Part 1: Stereochemical Context & Mechanism

The Enantiomeric Distinction

Paliperidone (9-hydroxyrisperidone) contains a single chiral center at the C-9 position.[1][2]

-

(+)-(S)-paliperidone: The major metabolite formed from risperidone via CYP2D6 .[1]

-

(-)-(R)-paliperidone: The minor metabolite formed via CYP3A4 , but constitutes 50% of the active pharmaceutical ingredient (API) in directly administered paliperidone formulations.

Critical Insight: In "Poor Metabolizers" (PM) of CYP2D6 treated with risperidone, the (R):(S) ratio shifts. However, in direct paliperidone administration, renal clearance dominates. The primary risk in early-phase studies is stereoselective renal handling or P-gp efflux differences, not metabolic interconversion.

Mechanism of Action (MoA)

Both enantiomers function as antagonists with high affinity for:

-

5-HT2A Serotonin Receptors: Mitigation of extrapyramidal symptoms (EPS).

-

Alpha-1/Alpha-2 Adrenergic & H1 Histaminergic Receptors: Drivers of orthostatic hypotension and sedation side effects.

Part 2: Bioanalytical Strategy (Phase I Requirement)

Standard achiral LC-MS/MS is insufficient for Phase I regulatory filing. You must validate a chiral method to track the (R)-enantiomer specifically.

Chiral Bioanalytical Protocol

Objective: Quantify (R)- and (S)-paliperidone in human plasma with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL.

Methodology:

-

Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (e.g., Oasis MCX) to remove phospholipid interferences.

-

Separation:

-

Column:

-acid glycoprotein (AGP) chiral stationary phase. The AGP column is superior for basic drugs like paliperidone compared to amylose/cellulose columns due to protein-drug affinity simulation. -

Mobile Phase: Ammonium acetate (10 mM, pH 7.0) / Isopropanol (98:2 v/v).

-

Flow Rate: 0.5 mL/min (isocratic).

-

-

Detection: MS/MS in positive electrospray ionization (ESI+) mode.

-

Transition: m/z 427.2

207.1 (active moiety fragment).

-

Self-Validating Check:

-

Resolution Factor (

): Must be -

Racemic Control: Inject a 50:50 standard. If the area ratio deviates from 1.0

0.05, the method is biased and fails validation.

Part 3: Metabolic & Elimination Pathways (Visualization)

The following diagram illustrates the differential formation of (R)-paliperidone from risperidone versus its direct elimination when administered as a drug. This distinction is vital for explaining PK variability in Phase I data.

Figure 1: Stereoselective metabolic pathways. Note that while CYP2D6 preferentially generates the (S)-enantiomer, the (R)-enantiomer relies heavily on renal clearance and transport via P-gp, making it susceptible to drug-drug interactions (DDIs) with P-gp inhibitors.

Part 4: Phase I Study Design for (R)-Paliperidone

To isolate the PK profile of (R)-paliperidone, the study design must control for CYP2D6 genotype status, even if administering the racemate.

Study Protocol: Stereoselective PK Assessment

Design: Open-label, single-dose, randomized crossover. Subjects: Healthy volunteers stratified by CYP2D6 genotype (Extensive Metabolizers vs. Poor Metabolizers).

Workflow:

-

Dosing: Administer 6 mg paliperidone ER (racemate).

-

Sampling: Venous blood samples at 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

-

Urine Collection: fractional collection (0-24h) to determine renal clearance (

) for each enantiomer.

Key Parameter Calculation:

Calculate the Enantiomeric Ratio (S/R) for AUC and

-

Interpretation:

-

If Ratio

: No stereoselective handling. -

If Ratio deviation > 20%: Indicates stereoselective protein binding or transporter affinity (likely P-glycoprotein).

-

Quantitative Data Summary (Reference Values)

The following table summarizes expected values derived from healthy subject trials. Deviations from these baselines in your study may indicate bioanalytical error or novel covariate effects.

| Parameter | (R)-Paliperidone | (S)-Paliperidone | Racemic Paliperidone | Notes |

| Tmax (h) | 22 - 24 | 22 - 24 | 24 | ER formulation driven |

| t1/2 (h) | ~23 | ~23 | 23 | Elimination is parallel |

| Protein Binding | 74% | 74% | 74% | Low stereoselectivity |

| Renal Clearance | Active Secretion | Active Secretion | ~59% of Dose | Substrate for OCT2/MATE |

| Metabolic Ratio | Minor formation via CYP3A4 | Major formation via CYP2D6 | N/A | Relevant only if parent is Risperidone |

Part 5: Safety & Toxicology (The "R" Factor)

In early-phase studies, specific adverse events (AEs) must be correlated with enantiomeric exposure levels.

QT Prolongation Analysis

Paliperidone causes QTc prolongation (approx. 12.3 ms at high doses).

-

Hypothesis: Is one enantiomer more cardiotoxic?

-

Protocol: Perform Concentration-QTc (C-QTc) modeling using the concentration of (R)-paliperidone specifically.

-

Logic: If the (R)-isomer accumulates in renal impairment (due to specific transporter saturation), and if (R) has higher hERG affinity (theoretical), then safety margins must be set based on (R) levels, not total drug.

Chiral Inversion Check

You must prove that (R)-paliperidone does not invert to (S)-paliperidone in vivo.

-

Method: Administer a stable isotope-labeled version of pure (R)-paliperidone (if available for microdosing) or infer from the stability of the S/R ratio over 96 hours.

-

Standard: The S/R ratio should remain constant during the elimination phase (log-linear terminal phase). A changing ratio implies stereoselective elimination or inversion.

Part 6: Regulatory Logic (FDA 505(b)(2))

When filing for new formulations (e.g., long-acting injectables like Erzofri or Invega Hafyera), you are often bridging to established data. However, for the Chemistry, Manufacturing, and Controls (CMC) section:

-

Optical Rotation: Must be specified for the API.

-

Enantiomeric Purity: The limit for the "wrong" enantiomer (if developing a single isomer) or the ratio (if racemate) must be strictly controlled.

-

Justification: If developing a racemate, you must cite the 1992 FDA policy and provide data showing that the (R)-enantiomer contributes to efficacy and does not carry disproportionate toxicity.

References

-

US Food and Drug Administration (FDA). (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]

-

Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition.[3][4][5][6][7][8][9] Retrieved from [Link]

-

DailyMed. (2023). INVEGA SUSTENNA- paliperidone palmitate injection, suspension.[10][11][12][13][14] National Library of Medicine. Retrieved from [Link][2]

-

Wang, J.S., et al. (2008). Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro.[15] Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

Aravagiri, M., et al. (2012). Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. fda.gov [fda.gov]

- 7. Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneuropsychiatry.org [jneuropsychiatry.org]

- 9. congresslife.com [congresslife.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. jneuropsychiatry.org [jneuropsychiatry.org]

- 12. psychiatrictimes.com [psychiatrictimes.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. hcplive.com [hcplive.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Cell-Based Functional Assays for (R)-Paliperidone Characterization

[1]

Abstract

(R)-Paliperidone (9-hydroxyrisperidone) acts primarily as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2] Unlike simple binding assays, functional cell-based assays reveal the compound's ability to modulate downstream signaling, including G-protein coupling and

Introduction & Mechanism of Action

Paliperidone is the major active metabolite of risperidone.[3][4] It contains a chiral center at the 9-hydroxy position.[1][3][5] While the (R)- and (S)-enantiomers exhibit similar binding affinities (

The Receptor Profile[6][7][8]

-

Dopamine D2 Receptor: Coupled to

proteins.[1] Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP.[1] (R)-Paliperidone acts as an antagonist , reversing this inhibition.[1] -

Serotonin 5-HT2A Receptor: Coupled to

proteins.[1] Agonism activates Phospholipase C (PLC), generating IP3 and releasing intracellular Calcium (

Advanced Insight: Biased Signaling

Recent pharmacological profiling suggests that while paliperidone is a potent antagonist of G-protein signaling, it may act as a partial agonist in recruiting

Visualizing the Signaling Pathways

The following diagram illustrates the opposing G-protein pathways and the intervention point of (R)-paliperidone.

Figure 1: Mechanism of action for (R)-Paliperidone at D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.[1]

Protocol 1: D2 Receptor Antagonism (cAMP Assay)[1]

Since D2 activation inhibits cAMP, the assay must be run in Antagonist Mode . This involves stimulating the cells with Forskolin (to raise cAMP baseline) and Dopamine (to lower it), then measuring the ability of (R)-paliperidone to restore cAMP levels.[1]

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human Dopamine D2 receptor (short isoform recommended).[1]

-

Reagents:

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor) + 0.01% Ascorbic Acid (to protect Dopamine).[1]

Step-by-Step Methodology

-

Cell Preparation: Harvest cells at 80-90% confluency. Resuspend in assay buffer at 2,000 cells/µL.

-

Plating: Dispense 5 µL of cell suspension (10,000 cells/well) into a white 384-well low-volume plate.

-

Antagonist Addition: Add 2.5 µL of (R)-paliperidone dilution series (11-point curve, e.g., 10 µM to 0.1 nM). Incubate for 15 minutes at RT.

-

Why? Pre-incubation ensures the antagonist occupies the receptor before the agonist competes.

-

-

Agonist/Stimulator Addition: Add 2.5 µL of a mixture containing Forskolin (4x) and Dopamine (4x EC80) .

-

Note: The EC80 of Dopamine must be determined in a separate agonist run. Common EC80 is ~10-30 nM.[1]

-

-

Incubation: Incubate for 30-45 minutes at RT.

-

Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.[1] Incubate 1 hour.

-

Read: Measure Time-Resolved Fluorescence (TR-FRET) at 665/620 nm.

Data Analysis (D2)

-

Normalization: Normalize FRET ratios to "Max Response" (Forskolin only, no Dopamine) and "Min Response" (Forskolin + Dopamine).

-

Curve Fit: Plot % Reversal of Inhibition vs. Log[(R)-paliperidone].

-

Output:

(functional potency) and

Protocol 2: 5-HT2A Receptor Antagonism (Calcium Flux)[1]

5-HT2A couples to Gq, causing a transient spike in intracellular calcium.[1] This is best measured using a kinetic fluorescent plate reader (e.g., FLIPR or FDSS).[1]

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.[1]

-

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye efflux).[1]

Step-by-Step Methodology

-

Plating: Plate cells (15,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove media. Add 20 µL Dye Loading Buffer.[1] Incubate 1 hour at 37°C, then 15 mins at RT.

-

Compound Plate Prep: Prepare (R)-paliperidone (5x concentration) in assay buffer.

-

Agonist Plate Prep: Prepare Serotonin at EC80 concentration (5x).

-

Online Addition (FLIPR):

-

Baseline: Read fluorescence for 10 seconds.

-

Injection 1 (Antagonist): Inject (R)-paliperidone.[1] Read for 5-10 minutes.

-

Observation: Watch for inverse agonism (decrease in baseline) if the receptor has high constitutive activity.[1]

-

-

Injection 2 (Agonist): Inject Serotonin (EC80).[1] Read for 2-3 minutes to capture the peak calcium transient.

-

-

Analysis: Calculate "Max - Min" fluorescence units (RFU) for the agonist phase.

Experimental Workflow Diagram

Figure 2: Unified workflow for cell-based antagonist assays.

Data Presentation & Interpretation

When characterizing (R)-paliperidone, summarize data using the parameters below. Comparison with Risperidone is recommended for validation.[1]

| Parameter | Assay Type | Expected Value (Approx) | Interpretation |

| D2 | cAMP (Antagonist) | 1.0 - 5.0 nM | Potent blockade of dopamine signaling.[1] |

| 5-HT2A | Ca Flux (Antagonist) | 0.5 - 2.0 nM | Very high potency; typically > D2 potency.[1] |

| Schild Slope | Functional Shift | ~ 1.0 | Indicates competitive antagonism.[1] |

| Constitutive Activity | Inverse Agonist | Negative % Response | (R)-Paliperidone may reduce basal levels below vehicle.[1] |

Scientific Integrity Note:

Ensure you calculate the Functional

Troubleshooting & Optimization

-

Solubility: (R)-Paliperidone is lipophilic.[1] Dissolve in 100% DMSO to 10 mM, then dilute. Ensure final DMSO in assay is <0.5% to avoid non-specific cell toxicity.[1]

-

Ascorbic Acid: Dopamine oxidizes rapidly.[1] Always include 0.01% Ascorbic Acid or 1 mM DTT in the buffer when running the D2 assay.

-

Receptor Density: High receptor expression levels can mask antagonism (receptor reserve).[1] Use cells with physiological expression levels or perform partial receptor inactivation experiments if

values appear artificially high.[1] -

Chiral Purity: Ensure the (R)-paliperidone source is >99% enantiomerically pure. Contamination with (S)-paliperidone may not drastically shift

(as they are equipotent) but will confound specific pharmacokinetic correlations.[1]

References

-

Functional Selectivity of Paliperidone: Title: Signalling profile differences: paliperidone versus risperidone.[1][3][4][5][9][10][11][6][12] Source: British Journal of Pharmacology (2013).[1] Link:[Link]

-

Receptor Binding Profile: Title: Comparative Pharmacology of Risperidone and Paliperidone.[1][3][10][11][6][12] Source: Drugs in R&D (2011).[1] Link:[Link]

-

General Assay Methodology (Dopamine D2): Title: Discriminating between Arrestin- and G Protein-Mediated Dopamine Receptor Signaling.[1] Source: Methods in Enzymology.[1] Link:[Link][1]

Sources

- 1. Paliperidone - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. tandfonline.com [tandfonline.com]

- 4. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Risperidone (and 9-hydroxyrisperidone) | Synnovis [synnovis.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of dopamine D2 receptor occupancy profiles between risperidone ISM versus oral risperidone and monthly paliperidone palmitate based on population pharmacokinetic modelling and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo microdialysis for (R)-paliperidone brain distribution

Application Note: Stereoselective In Vivo Microdialysis for (R)-Paliperidone Brain Distribution

Part 1: Strategic Overview & Scientific Rationale

1.1 The Chirality Imperative in Psychopharmacology

Paliperidone (9-hydroxyrisperidone) is the major active metabolite of risperidone.[1] While clinically administered as a racemate or extended-release formulation, its pharmacokinetics are stereoselective. The (+)-(9R)-enantiomer and (-)-(9S)-enantiomer exhibit distinct metabolic pathways and protein binding profiles. In the context of Central Nervous System (CNS) drug development, measuring total brain concentration is insufficient. The driver of receptor occupancy (D2/5-HT2A) is the unbound free fraction (

1.2 The Blood-Brain Barrier (BBB) & P-glycoprotein (P-gp) Paliperidone is a known substrate of P-glycoprotein (MDR1/ABCB1). P-gp actively effluxes the drug from the brain back into the systemic circulation, significantly limiting CNS exposure.[2]

-

Critical Insight: Traditional whole-brain homogenate studies conflate vascular-bound, intracellular, and non-specifically bound drug. Only microdialysis can isolate the free drug concentration (

) necessary to calculate the unbound partition coefficient (

Part 2: Experimental Design & Setup

Animal Model Selection

-

Species: Male Sprague-Dawley Rats (280–320g) or C57BL/6 Mice.

-

P-gp Validation (Optional but Recommended): To validate transport mechanisms, compare Wild Type (WT) vs. Mdr1a/1b Knockout mice.

Microdialysis Probe Selection

-

Membrane Type: Polyethersulfone (PES) or Cuprophan.

-